molecular formula C20H20N4OS B2867363 N-butyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide CAS No. 879731-03-0

N-butyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide

Cat. No.: B2867363
CAS No.: 879731-03-0
M. Wt: 364.47
InChI Key: MVRSHDMXZHOXDM-UHFFFAOYSA-N
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Description

N-butyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a synthetic compound belonging to the class of fused quinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide typically involves a multi-step process. One common method includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction . This method is known for its moderate to good yields and operational simplicity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of transition-metal-free methods, such as the regioselective C–C bond cleavage/amination of isatins with o-phenylene diamines, has been explored for similar compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is unique due to its fused structure, which incorporates multiple bioactive moieties into a single molecular framework. This structural complexity contributes to its broad spectrum of biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-2-3-12-21-18(25)13-26-20-23-15-9-5-4-8-14(15)19-22-16-10-6-7-11-17(16)24(19)20/h4-11H,2-3,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRSHDMXZHOXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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